Methyl 4-(diphenylcarbamoylamino)benzoate
Description
Methyl 4-(diphenylcarbamoylamino)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the para-position with a diphenylcarbamoylamino group (-NH-C(O)-NPh₂).
Properties
IUPAC Name |
methyl 4-(diphenylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFVKWXIKKIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329806 | |
| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501105-07-3 | |
| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diphenylcarbamoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of the diphenylcarbamoyl group. One common method involves the reaction of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with diphenylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diphenylcarbamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-(diphenylcarbamoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(diphenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The diphenylcarbamoyl group can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
The target compound shares a methyl benzoate backbone with several analogs but differs in substituent groups:
Key Observations :
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility: The diphenylcarbamoylamino group likely reduces water solubility compared to the dimethylamino analog (which has polar amine functionality) . Piperazine-linked derivatives (e.g., C1) may exhibit intermediate solubility due to their basic nitrogen atoms .
- Thermal Stability : Urea derivatives generally exhibit higher melting points than esters or amines due to intermolecular hydrogen bonding.
Biological Activity
Methyl 4-(diphenylcarbamoylamino)benzoate is a complex organic compound with significant potential in various biological applications. Its structure, which includes a benzoate moiety and a diphenylcarbamoylamino group, suggests a range of biological activities that merit detailed exploration. This article synthesizes current research findings, case studies, and potential applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C21H18N2O3
- Molecular Weight : Approximately 346.386 g/mol
- Structural Features :
- Contains a methyl ester functional group.
- Substituted with a diphenylcarbamoylamino group, enhancing reactivity.
The unique combination of functional groups in this compound may contribute to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effects against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.31 ± 0.09 | Induction of apoptosis via caspase activation |
| HepG2 | 72.22 ± 0.14 | Cell cycle arrest at the G2/M phase |
The apoptosis mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled laboratory setting, this compound was tested against common pathogens responsible for nosocomial infections. The results confirmed its efficacy in reducing bacterial load significantly compared to control groups. -
Case Study on Cancer Cell Lines :
A recent study published in MDPI evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to standard chemotherapeutic agents like doxorubicin.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : It may bind to receptors that regulate apoptosis, thereby enhancing cell death in cancerous cells.
Research Applications
This compound shows promise in several fields:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Biochemical Research : It serves as a valuable tool for studying enzyme interactions and signaling pathways in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
